![molecular formula C21H17ClN4O3 B2513543 N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide CAS No. 946323-69-9](/img/structure/B2513543.png)
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, and has since been investigated for its potential use in treating various autoimmune diseases.
Scientific Research Applications
- Src/Abl Kinase Inhibition : Imidazole-containing compounds, including derivatives of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide, have been investigated as effective inhibitors of Src and Abl kinases. These kinases play crucial roles in cell signaling pathways and are implicated in cancer progression. The compound’s ability to inhibit these kinases may have therapeutic implications for both hematological malignancies (such as chronic myeloid leukemia) and solid tumors .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits excellent antiproliferative activity against various cancer cell lines, including both blood cancers and solid tumors. Its potency suggests potential as an anticancer agent .
- Crystal Structure Determination : Researchers have elucidated the crystal structure of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide. The compound crystallizes in a monoclinic space group, with specific unit cell parameters. Such structural information is valuable for understanding its interactions with biological targets and guiding drug design .
- Targeting Specific Binding Sites : The compound’s unique structure, including the imidazole moiety, provides opportunities for rational drug design. Researchers can explore modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. Computational studies can predict binding modes and guide further optimization .
- Preclinical Studies : In animal models (e.g., K562 xenograft model for chronic myeloid leukemia), N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide has demonstrated oral bioavailability and significant tumor regression at multiple dose levels. Importantly, toxicity remains low, making it a promising candidate for further development .
- Reaction Details : The compound is synthesized by reacting 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. Purification involves flash column chromatography, leading to the formation of colorless block crystals. Understanding the synthetic route aids in scalability and production .
Kinase Inhibition and Anticancer Potential
Antiproliferative Activity
Crystallography and Structural Insights
Drug Design and Optimization
Oral Bioavailability and Toxicity Profile
Synthetic Pathway and Preparation
properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-6-4-3-5-14(18)21(27)24-16-11-13(7-8-15(16)22)17-12-26-19(23-17)9-10-20(25-26)29-2/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYSWQJSHDMIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.